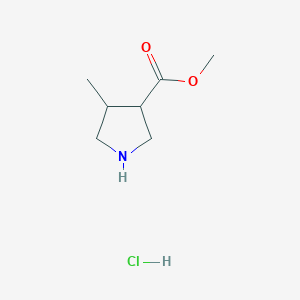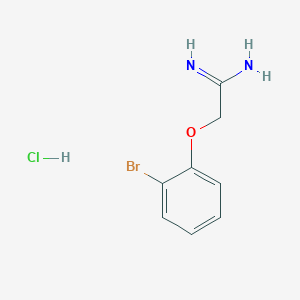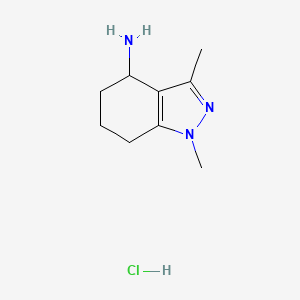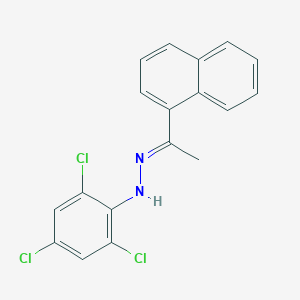
Methyl 4-methyl-3-pyrrolidinecarboxylate hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-3-pyrrolidinecarboxylate hydrochloride, 95% (MMPC-HCl 95%) is a white crystalline powder that is used in a variety of scientific research applications. MMPC-HCl 95% is a versatile compound that has been used in a variety of laboratory experiments, including biochemical and physiological studies. MMPC-HCl 95% is known for its high purity and stability, making it a useful tool for researchers.
Mécanisme D'action
The mechanism of action of MMPC-HCl 95% is not well understood. However, it is believed that MMPC-HCl 95% binds to certain proteins and enzymes and modulates their activity. It is also believed that MMPC-HCl 95% may act as a stabilizing agent in some biochemical and physiological processes.
Biochemical and Physiological Effects
MMPC-HCl 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain membrane proteins, such as ion channels. In addition, MMPC-HCl 95% has been shown to have a variety of effects on cell signaling pathways and on gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
MMPC-HCl 95% has a number of advantages for laboratory experiments. It is a highly stable compound, with a long shelf life. It is also a highly pure compound, which makes it ideal for use in biochemical and physiological experiments. However, MMPC-HCl 95% has a few limitations. It is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, MMPC-HCl 95% is not very soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for MMPC-HCl 95%. It could be used in the study of drug-protein interactions and in the study of the structure and function of membrane proteins. It could also be used in the study of enzyme kinetics and protein-ligand binding. In addition, MMPC-HCl 95% could be used to study the effects of various drugs on biochemical and physiological processes. Finally, MMPC-HCl 95% could be used to develop novel pharmaceuticals and therapeutic agents.
Méthodes De Synthèse
MMPC-HCl 95% is synthesized through a simple and efficient method. It is synthesized through the reaction of 4-methyl-3-pyrrolidinecarboxylic acid with hydrochloric acid in aqueous solution. The reaction is carried out at room temperature for two hours. During the reaction, the pH of the solution is maintained at a constant level to ensure the highest yield of MMPC-HCl 95%. After the reaction is complete, the solution is filtered and the product is isolated and dried.
Applications De Recherche Scientifique
MMPC-HCl 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, protein-ligand binding, and other biochemical and physiological processes. MMPC-HCl 95% can also be used as a substrate in enzyme assays and as a stabilizing agent in protein purification. In addition, MMPC-HCl 95% has been used in the study of the structure and function of membrane proteins and in the study of drug-protein interactions.
Propriétés
IUPAC Name |
methyl 4-methylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDAMQXFDTTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)



![2-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6299239.png)
![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%](/img/structure/B6299244.png)
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)



![t-Butyl {[2-(aminomethyl)-4-pyridinyl]methyl}carbamate hydrochloride, 95%](/img/structure/B6299273.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)
